molecular formula C7H11N3O2S B15246053 Ethyl 5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate

Ethyl 5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate

Cat. No.: B15246053
M. Wt: 201.25 g/mol
InChI Key: OIMYQOGDVDGAGO-UHFFFAOYSA-N
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Description

Ethyl5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-amino-5-methylthiadiazole-3-carboxylate with methyl isocyanate under reflux conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-methylthiadiazole-3-carboxylate
  • Methyl 2-amino-5-methylthiadiazole-3-carboxylate
  • Ethyl 2-methylthiadiazole-3-carboxylate

Uniqueness

Ethyl5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and other therapeutic effects, supported by data tables and relevant research findings.

  • Molecular Formula : C₇H₁₁N₃O₂S
  • Molar Mass : 201.25 g/mol
  • CAS Number : 488151-10-6
  • IUPAC Name : Ethyl 5-methyl-2-methylimino-1,3,4-thiadiazole-3-carboxylate

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The mechanism of action typically involves the inhibition of specific cancer cell lines through various pathways.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC₅₀ (µM)Reference
This compoundHCT-116 (colon carcinoma)12.5 ± 1.0
This compoundHepG2 (hepatocellular carcinoma)15.0 ± 1.5

The above table illustrates the potency of this compound against specific cancer types compared to standard reference drugs.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that compounds with a thiadiazole moiety possess significant antibacterial and antifungal activities.

Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity by binding to specific sites on receptor proteins.
  • Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in cancer cells through intrinsic pathways.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in vivo:

  • Study on Tumor Growth Inhibition :
    • Objective : To assess the effect of the compound on tumor growth in murine models.
    • Results : Significant reduction in tumor size was observed compared to control groups treated with saline.
    • : The compound demonstrated potential as an anticancer agent in vivo.
  • Antifungal Efficacy Study :
    • Objective : To evaluate its antifungal properties against Candida species.
    • Results : The compound effectively inhibited fungal growth at low concentrations.
    • : It shows promise for therapeutic applications in treating fungal infections.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 5-methyl-2-methylimino-1,3,4-thiadiazole-3-carboxylate

InChI

InChI=1S/C7H11N3O2S/c1-4-12-7(11)10-6(8-3)13-5(2)9-10/h4H2,1-3H3

InChI Key

OIMYQOGDVDGAGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=NC)SC(=N1)C

Origin of Product

United States

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